molecular formula C10H10BNO2S B11753958 2-Methyl-5-(thiazol-2-yl)phenylboronic acid

2-Methyl-5-(thiazol-2-yl)phenylboronic acid

Cat. No.: B11753958
M. Wt: 219.07 g/mol
InChI Key: VIDCQZUAYXLDEZ-UHFFFAOYSA-N
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Description

2-Methyl-5-(thiazol-2-yl)phenylboronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a thiazole ring and a methyl group. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-(thiazol-2-yl)phenylboronic acid typically involves the reaction of 2-Methyl-5-(thiazol-2-yl)phenyl bromide with a boronic acid derivative under palladium-catalyzed conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0). The reaction is usually performed in an organic solvent like toluene or dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the palladium catalyst.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-(thiazol-2-yl)phenylboronic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Tetrakis(triphenylphosphine)palladium(0), palladium acetate.

    Bases: Potassium carbonate, sodium hydroxide.

    Solvents: Toluene, dimethylformamide (DMF), ethanol.

    Oxidizing Agents: Hydrogen peroxide, sodium periodate.

Major Products Formed

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Phenols: Formed through oxidation or hydrolysis of the boronic acid group.

Scientific Research Applications

2-Methyl-5-(thiazol-2-yl)phenylboronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-5-(thiazol-2-yl)phenylboronic acid in Suzuki-Miyaura coupling involves the formation of a palladium-boron complex, which undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired biaryl product . The boronic acid group plays a crucial role in stabilizing the palladium complex and facilitating the transmetalation step.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: Lacks the thiazole and methyl substituents, making it less versatile in certain reactions.

    2-Thiazolylboronic Acid: Contains the thiazole ring but lacks the methyl group, affecting its reactivity and selectivity.

    5-Methyl-2-thiazolylboronic Acid: Similar structure but different substitution pattern, leading to variations in chemical behavior.

Uniqueness

2-Methyl-5-(thiazol-2-yl)phenylboronic acid is unique due to the presence of both the thiazole ring and the methyl group, which enhance its reactivity and selectivity in various chemical reactions. This makes it a valuable reagent in organic synthesis and a promising candidate for further research in medicinal chemistry and materials science .

Properties

Molecular Formula

C10H10BNO2S

Molecular Weight

219.07 g/mol

IUPAC Name

[2-methyl-5-(1,3-thiazol-2-yl)phenyl]boronic acid

InChI

InChI=1S/C10H10BNO2S/c1-7-2-3-8(6-9(7)11(13)14)10-12-4-5-15-10/h2-6,13-14H,1H3

InChI Key

VIDCQZUAYXLDEZ-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=CC(=C1)C2=NC=CS2)C)(O)O

Origin of Product

United States

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